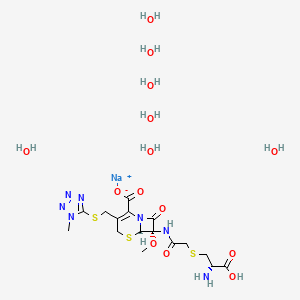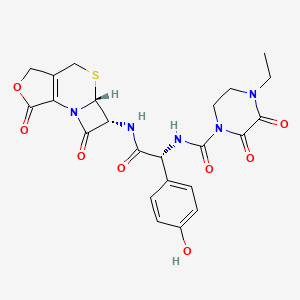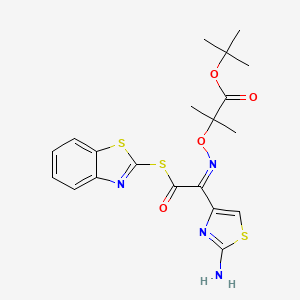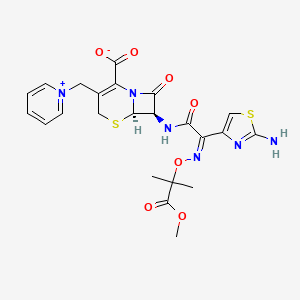
Levofloxacin Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin Impurity 7 is a known impurity of Levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is the L-isomer of Ofloxacin and is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Impurities in pharmaceutical compounds like Levofloxacin are critical to identify and control, as they can affect the efficacy and safety of the drug.
Preparation Methods
The preparation of Levofloxacin Impurity 7 involves specific synthetic routes and reaction conditions. One method includes a substitution reaction on a compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction in the presence of hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Chemical Reactions Analysis
Levofloxacin Impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Levofloxacin Impurity 7 has several scientific research applications:
Chemistry: It is used in the development and validation of analytical methods, such as HPLC, to ensure the purity and quality of Levofloxacin.
Biology: It helps in studying the metabolic pathways and degradation products of Levofloxacin in biological systems.
Medicine: It is crucial in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: It is used in quality control processes to ensure the safety and efficacy of pharmaceutical products
Mechanism of Action
The mechanism of action of Levofloxacin Impurity 7 is closely related to that of Levofloxacin. Levofloxacin exerts its antimicrobial activity by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Levofloxacin Impurity 7 can be compared with other known impurities of Levofloxacin, such as:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity C: Levofloxacin N-Oxide
This compound is unique due to its specific chemical structure and the conditions required for its synthesis. This uniqueness is important for the accurate identification and quantification of impurities in pharmaceutical formulations .
Properties
CAS No. |
1607796-83-7 |
|---|---|
Molecular Formula |
C15H14FNO5 |
Molecular Weight |
307.28 |
Appearance |
White Solid to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


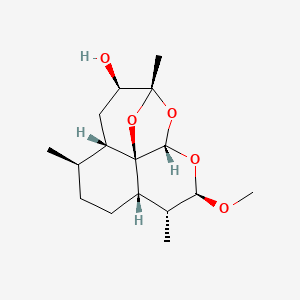
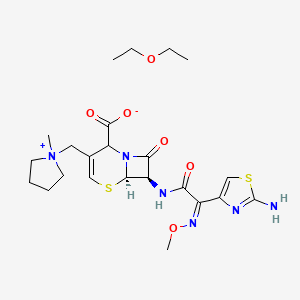
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
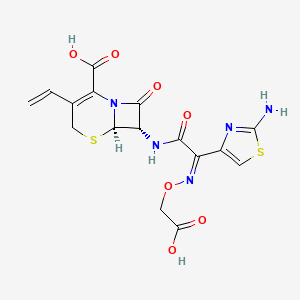
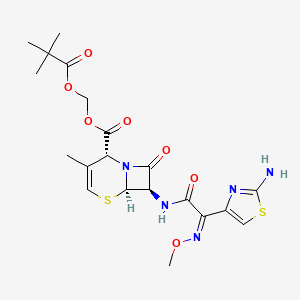
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
